molecular formula C37H48N4O5 B192967 Lopinavir CAS No. 192725-17-0

Lopinavir

Número de catálogo B192967
Número CAS: 192725-17-0
Peso molecular: 628.8 g/mol
Clave InChI: KJHKTHWMRKYKJE-SUGCFTRWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lopinavir is an antiretroviral drug of the protease inhibitor class. It is used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir . It was patented in 1995 and approved for medical use in 2000 .


Synthesis Analysis

During the manufacturing process of Lopinavir in the laboratory, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described .


Molecular Structure Analysis

The molecular formula of Lopinavir is C37H48N4O5 . It is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3- { [ (2S)-3-methyl-2- (2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group .


Chemical Reactions Analysis

Ritonavir and Lopinavir major degradation products arise in alkaline and acidic environments, respectively . Easier and faster analytical methods for impurity assessment are still needed .


Physical And Chemical Properties Analysis

Lopinavir is a dicarboxylic acid diamide . Its molecular weight is 628.8 g/mol .

Aplicaciones Científicas De Investigación

Treatment of COVID-19

  • Summary of Application : Lopinavir/Ritonavir (LPV/r) has been repurposed for the treatment of COVID-19 . It was used in the first phase of the disease when viral replication plays a pivotal role .
  • Methods of Application : In a retrospective matched cohort study conducted in Hong Kong, the addition of LPV/r as initial treatment in 44 patients was associated with a reduction of the overall death rate and intubation rate .
  • Results or Outcomes : The study found a reduction in the overall death rate (2.3%) and intubation rate (0%) as compared with a matched cohort of 634 patients who received standard treatment (15.6% and 11.0% respectively, p < 0.05) .

Treatment of HIV

  • Summary of Application : Lopinavir/Ritonavir (LPV/r) is a human immunodeficiency virus (HIV) antiviral combination .
  • Methods of Application : LPV/r is a protease inhibitor and nucleoside analog combination used for human immunodeficiency virus (HIV-1) treatment .
  • Results or Outcomes : The therapeutic value of LPV/r in the treatment of HIV has been established, but specific quantitative data or statistical analyses were not found in the sources .

Inhibition of HIV Protease

  • Summary of Application : Lopinavir is an antiretroviral drug used for the inhibition of HIV protease .
  • Methods of Application : Four related substances of lopinavir were observed during the manufacturing process of lopinavir in the laboratory and they were identified .
  • Results or Outcomes : The study describes the origin, synthesis, characterization, and control of these related substances .

Treatment of SARS and MERS

  • Summary of Application : Lopinavir/Ritonavir (LPV/r) has been used in the treatment of Severe Acute Respiratory Syndrome (SARS) and Middle East Respiratory Syndrome (MERS) .
  • Methods of Application : The use of LPV/r in SARS and MERS was evaluated through various studies .
  • Results or Outcomes : The studies provided insights into the potential use of LPV/r in treating these diseases, although specific quantitative data or statistical analyses were not found in the sources .

Combined with Interferon for COVID-19 Treatment

  • Summary of Application : Lopinavir/Ritonavir (LPV/r) has been evaluated for its efficacy and safety when used as monotherapy or combined with interferon for the treatment of COVID-19 .
  • Methods of Application : A meta-analysis, subgroup analysis, and sensitivity analysis were conducted using ReviewManager software .
  • Results or Outcomes : LPV/r, with or without interferon, was associated with a nonsignificant higher mortality rate (odds ratio [OR] 1.29; 95% confidence interval [CI] 0.95 to 1.761; p = 0.1), as was clinical improvement (OR 1.2; 95% CI 0.8 to 1.84; p = 0.36) .

Inhibition of Cytochromes P450

  • Summary of Application : Lopinavir is co-formulated with ritonavir (RTV) to boost the pharmacokinetic activity and half-life of LPV through the inhibition of cytochromes P450 .
  • Methods of Application : This application is demonstrated in randomized trials in naïve and experienced adult and child HIV patients .
  • Results or Outcomes : The trials showed constant improvements in CD4+ cell counts and adequate suppression of viral load .

Safety And Hazards

When handling Lopinavir, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHKTHWMRKYKJE-SUGCFTRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046456
Record name Lopinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lopinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, Practically insoluble in water, Freely soluble in methanol and ethanol; soluble in isopropanol, 1.92e-03 g/L
Record name Lopinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lopinavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lopinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The HIV lifecycle is comprised of 3 distinct stages: assembly, involving creation and packaging of essential viral components; budding, wherein the viral particle crosses the host cell plasma membrane and forms a lipid envelope; and maturation, wherein the viral particle alters its structure and becomes infectious. At the center of this lifecycle is the Gag polyprotein which, along with the products of its proteolysis, coordinate these stages and function as the major structural proteins of the virus. The HIV-1 protease enzyme, a dimeric aspartic protease, is the enzyme responsible for cleaving the Gag polyprotein and thus plays a critical role in many aspects of the HIV viral lifecycle. Lopinavir is an inhibitor of the HIV-1 protease enzyme. Its design is based on the "peptidomimetic" principle, wherein the molecule contains a hydroxyethylene scaffold which mimics the normal peptide linkage (cleaved by HIV protease) but which itself cannot be cleaved. By preventing HIV-1 protease activity, and thus the proteolysis of the Gag polyprotein, lopinavir results in the production of immature, non-infectious viral particles., /The researchers/ have previously shown that the HIV protease inhibitor lopinavir has selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells via an unknown mechanism. SiHa cervical carcinoma cells were stably transfected with the proteasome sensor vector pZsProSensor-1 to confirm lopinavir inhibits the proteasome in these cells. The Panorama Xpress profiler 725 antibody array was then used to analyse specific changes in protein expression in lopinavir-treated versus control untreated SiHa cells followed by PCR and western blotting. Colorimetric growth assays of lopinavir-treated E6/E7 immortalised versus control human keratinocytes were performed. Targeted small interfering RNA gene silencing followed by growth assay comparison of lopinavir-treated/untreated SiHa cells was also used. Lopinavir induced an increase in the fluorescence of pZsProSensor-1 transfected SiHa cells, indicative of proteasomal inhibition. Ribonuclease L (RNASEL) protein was shown to be up-regulated in lopinavir-treated SiHa cells, which was confirmed by PCR and western blot. Targeted silencing of RNASEL reduced the sensitivity of SiHa cells to lopinavir. Selective toxicity against E6/E7 immortalised keratinocytes versus control cells was also seen with lopinavir and was associated with up-regulated RNASEL expression. These data are consistent with the toxicity of lopinavir against HPV-positive cervical carcinoma cells being related to its ability to block viral proteasome activation and induce an up-regulation of the antiviral protein RNASEL. This is supported by the drug's selective toxicity and up-regulation of RNASEL in E6/E7 immortalised keratinocytes combined with the increased resistance to lopinavir observed in SiHa cells following silencing of RNASEL gene expression., Lopinavir inhibits replication of HIV type 1 (HIV-1) by interfering with HIV protease. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes to form structural proteins of the virion core and essential viral enzymes. By interfering with the formation of these essential proteins and enzymes, lopinavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Lopinavir also has some in vitro activity against HIV type 2 (HIV-2).
Record name Lopinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lopinavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Lopinavir

Color/Form

Colorless solid from ethyl acetone, White to light tan powder

CAS RN

192725-17-0
Record name Lopinavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192725-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lopinavir [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lopinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lopinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOPINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2494G1JF75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lopinavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lopinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

124-127 °C
Record name Lopinavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lopinavir
Reactant of Route 2
Reactant of Route 2
Lopinavir
Reactant of Route 3
Reactant of Route 3
Lopinavir
Reactant of Route 4
Reactant of Route 4
Lopinavir
Reactant of Route 5
Reactant of Route 5
Lopinavir
Reactant of Route 6
Lopinavir

Citations

For This Compound
87,300
Citations
AH Corbett, ML Lim… - Annals of …, 2002 - journals.sagepub.com
… Lopinavir, the active component of this combination, is extensively metabolized by CYP3A4 … the systemic exposure of lopinavir. This combination results in lopinavir concentrations that …
Number of citations: 116 journals.sagepub.com
M Hurst, D Faulds - Drugs, 2000 - Springer
… ▴ Lopinavir is a protease inhibitor with high specificity for … lopinavir metabolism; coadministration of lopinavir and ritonavir in healthy volunteers increased the area under the …
Number of citations: 138 link.springer.com
A Chandwani, J Shuter - Therapeutics and clinical risk …, 2008 - Taylor & Francis
Lopinavir/ritonavir is the first and only coformulated HIV-1 protease inhibitor (PI). Large clinical trials have demonstrated lopinavir/… Smaller studies support the use of lopinavir/ritonavir …
Number of citations: 297 www.tandfonline.com
V Oldfield, GL Plosker - Drugs, 2006 - Springer
… who received radiolabelled lopinavir/ritonavir, ≈24% of lopinavir was excreted unchanged … radiolabelled lopinavir was eliminated via urine.[35] The apparent oral clearance of lopinavir …
Number of citations: 129 link.springer.com
B Cao, Y Wang, D Wen, W Liu, J Wang… - New England journal …, 2020 - Mass Medical Soc
… the lopinavir–ritonavir group, and 100 to the standard-care group. Treatment with lopinavir–… Mortality at 28 days was similar in the lopinavir–ritonavir group and the standard-care group …
Number of citations: 232 www.nejm.org
S Walmsley, B Bernstein, M King… - … England Journal of …, 2002 - Mass Medical Soc
Background Lopinavir is a newly developed inhibitor of human immunodeficiency virus (HIV) protease that, when formulated with ritonavir, yields mean trough plasma lopinavir …
Number of citations: 852 www.nejm.org
JD Croxtall, CM Perry - Drugs, 2010 - Springer
… , steady-state exposure of lopinavir was similar in recipients of lopinavir/ritonavir 800 mg/200 … , exposure of lopinavir was generally similar after administration of lopinavir/ritonavir as a …
Number of citations: 132 link.springer.com
PW Horby, M Mafham, JL Bell, L Linsell, N Staplin… - The Lancet, 2020 - thelancet.com
… trial to assess whether lopinavir–ritonavir … lopinavir–ritonavir and usual care and hence are not included in this report. Patients allocated to lopinavir–ritonavir were to receive lopinavir …
Number of citations: 747 www.thelancet.com
XT Ye, YL Luo, SC Xia, QF Sun… - Eur Rev Med …, 2020 - pesquisa.bvsalud.org
OBJECTIVE: The Coronavirus disease 2019 (COVID-19) which outbroke in December 2019 is highly contagious with a low cure rate. In view of this, there is an urgent need to find a …
Number of citations: 222 pesquisa.bvsalud.org
CM Chu, VCC Cheng, IFN Hung, MML Wong, KH Chan… - Thorax, 2004 - thorax.bmj.com
… (ARDS) were started on a combination of lopinavir (400 mg)/ritonavir (100 mg) … lopinavir and thereby potentiates the serum level of lopinavir). Both the historical controls and the lopinavir…
Number of citations: 045 thorax.bmj.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.